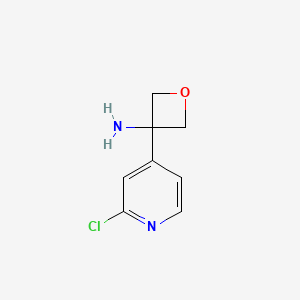

3-(2-Chloropyridin-4-YL)oxetan-3-amine

Descripción

3-(2-Chloropyridin-4-YL)oxetan-3-amine is a bicyclic organic compound featuring an oxetane ring fused to a 2-chloropyridin-4-yl moiety via a tertiary amine group. Its structure combines the steric and electronic effects of the oxetane ring (a strained four-membered oxygen heterocycle) with the aromatic and polar characteristics of the chloropyridine group. This hybrid structure enhances its utility in medicinal chemistry, agrochemicals, and materials science, particularly as a scaffold for bioactive molecule design .

Propiedades

Fórmula molecular |

C8H9ClN2O |

|---|---|

Peso molecular |

184.62 g/mol |

Nombre IUPAC |

3-(2-chloropyridin-4-yl)oxetan-3-amine |

InChI |

InChI=1S/C8H9ClN2O/c9-7-3-6(1-2-11-7)8(10)4-12-5-8/h1-3H,4-5,10H2 |

Clave InChI |

LHSDPNYNVOLOPE-UHFFFAOYSA-N |

SMILES canónico |

C1C(CO1)(C2=CC(=NC=C2)Cl)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyridin-4-YL)oxetan-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridine with an oxetane derivative under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of 3-(2-Chloropyridin-4-YL)oxetan-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and the use of advanced analytical techniques to monitor the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Chloropyridin-4-YL)oxetan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The chloropyridine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloropyridine ring under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while substitution reactions can produce various substituted pyridine derivatives .

Aplicaciones Científicas De Investigación

3-(2-Chloropyridin-4-YL)oxetan-3-amine is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of biological pathways and interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(2-Chloropyridin-4-YL)oxetan-3-amine involves its interaction with specific molecular targets. The chloropyridine ring can bind to various enzymes and receptors, modulating their activity. The oxetane ring’s strained structure allows it to participate in ring-opening reactions, which can lead to the formation of reactive intermediates that further interact with biological molecules .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Pyridine-Modified Analogs

a) 3-(2-Methoxypyridin-4-YL)oxetan-3-amine

- Structure : Methoxy group replaces chlorine at the pyridine’s 2-position.

- Molecular Formula : C₉H₁₂N₂O₂.

- Molecular Weight : 180.20 g/mol .

- Key Differences :

- The methoxy group reduces electrophilicity at the pyridine ring, diminishing reactivity in substitution reactions compared to the chloro analog.

- Increased solubility in polar solvents due to the methoxy group’s hydrogen-bonding capacity.

b) 1-(2-Chloropyridin-4-yl)-3-phenylurea (4PU-30)

- Structure : Urea linker replaces the oxetane-amine group.

- Application : Acts as a cytokinin mimic in plant biology, promoting cell division .

- Key Differences :

- The urea moiety introduces hydrogen-bonding sites, enhancing interactions with biological targets (e.g., plant hormone receptors).

- Reduced steric strain compared to the oxetane-containing analog.

Oxetane-Modified Analogs

a) 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride

- Structure : Fluorophenyl group replaces the chloropyridinyl moiety.

- Molecular Formula: C₉H₁₀FNO·HCl.

- Molecular Weight : 203.64 g/mol .

- Key Differences :

- Fluorine’s electronegativity enhances metabolic stability compared to chlorine.

- The phenyl group lacks the pyridine’s nitrogen, reducing polarity and altering binding affinities in biological systems.

b) 3-(2-Chloropyridin-4-yl)-3-(4-ethylphenyl)acrylic acid (10b)

- Structure : Acrylic acid and ethylphenyl substituents replace the oxetane-amine group.

- Molecular Formula: C₁₆H₁₄ClNO₂.

- Melting Point : 152–153°C .

- Key Differences :

- The acrylic acid group introduces acidity (pKa ~4–5), enabling salt formation and solubility modulation.

- Extended conjugation enhances UV absorption, making it suitable for spectroscopic analysis.

Bioactive Derivatives in Pest Control

Several 2-chloropyridin-4-yl derivatives are used in agrochemicals. For example:

- Dicloromezotiaz: A diamide insecticide targeting ryanodine receptors .

- Fluxametamide: A novel isoxazoline acaricide .

- Comparison :

- Unlike 3-(2-Chloropyridin-4-YL)oxetan-3-amine, these compounds feature complex side chains (e.g., isoxazolines) for target-specific activity.

- The oxetane-amine scaffold offers modularity for derivatization but may lack the steric bulk required for receptor binding in some cases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.